An In-depth Technical Guide to 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: Core Properties and Applications
An In-depth Technical Guide to 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, reactivity, synthesis, and applications. The inherent basicity of its C5-amino group, coupled with the reactivity of the C4-nitrile, makes it a versatile precursor for constructing complex fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds. This document details established synthetic protocols, explores the molecule's reactivity based on its key functional groups, and highlights its role in the development of therapeutic agents, particularly kinase inhibitors.
Introduction: The Significance of the Aminopyrazole Scaffold
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Fused pyrazole systems are integral to several marketed drugs, mimicking purine bases found in DNA and RNA, which allows them to interact with a wide array of biological targets.[1]
Within this important class, 5-aminopyrazoles serve as exceptionally versatile intermediates. The subject of this guide, 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile, exemplifies this utility. Its structure features a nucleophilic amino group at the C5 position and an electrophilic carbon atom in the C4-nitrile group. This arrangement of functional groups provides a powerful platform for synthesizing a variety of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in drug discovery.[3]
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.
Chemical Identity and Structure
The structure of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is defined by a five-membered pyrazole ring substituted with an ethyl group at the N1 position, an amino group at the C5 position, and a nitrile (cyano) group at the C4 position.
Caption: Chemical structure of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.
Core Physicochemical Data
The following table summarizes key quantitative data for the related and commercially available analog, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 5334-43-0), as data for the ethyl-substituted version is less prevalent in consolidated databases. These values provide a reliable estimate for the properties of the title compound.
| Property | Value (for 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile) | Source |
| CAS Number | 5334-43-0 | |
| Molecular Formula | C₁₀H₈N₄ | |
| Molecular Weight | 184.20 g/mol | |
| Appearance | Off-white powder/solid | [4] |
| Melting Point | 132-137 °C | [4] |
| Boiling Point | ~402 °C at 760 mmHg (Predicted) | [4] |
| pKa | -1.12 ± 0.10 (Predicted for the protonated pyrazole) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
Basicity and Reactivity Implications
The term "basic properties" primarily refers to the ability of the amino group at the C5 position to act as a nucleophile or a Brønsted-Lowry base.
-
Nucleophilicity: The C5-amino group is the most reactive nucleophilic site in the molecule.[1] This high reactivity is central to its function as a building block. It readily attacks electrophiles, initiating cyclization or substitution reactions. The general order of nucleophilicity for unsubstituted aminopyrazoles is: 5-NH₂ > 1-NH > 4-CH.[1]
Synthesis and Chemical Reactivity
The synthesis of 5-aminopyrazoles is well-established, typically involving the condensation of a hydrazine derivative with a β-ketonitrile or its equivalent.
General Synthetic Pathway
A common and efficient method for synthesizing N-substituted 5-aminopyrazole-4-carbonitriles involves the reaction of a substituted hydrazine with (ethoxymethylene)malononitrile (EMMN) or a similar bielectrophile.[5][6] The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.
Caption: General workflow for the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.
Key Reactions and Role as an Intermediate
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a polyfunctional compound that serves as a precursor for a multitude of more complex heterocyclic structures.[1]
-
Cyclocondensation Reactions: Its most significant application is in cyclocondensation reactions with bielectrophilic reagents to form fused pyrazoloazines. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines.[1]
-
Diazotization: The amino group can undergo diazotization, followed by cyclization, to yield purine analogs like pyrazolo[3,4-d][1][7][8]triazin-4-ones.[3]
-
Reactions of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the synthetic possibilities.
Applications in Research and Drug Development
The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting various diseases.
-
Kinase Inhibitors: Many kinase inhibitors utilize the pyrazole or fused pyrazolo[3,4-d]pyrimidine core. The specific substitution pattern of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile makes it an ideal starting material for building libraries of compounds to screen against kinase targets, such as Interleukin-1 receptor associated kinase 4 (IRAK4), which is implicated in inflammatory diseases.[9]
-
Antifilarial and Antitumor Agents: Related 5-amino-1-phenylpyrazole-4-carbonitrile has shown potential antifilarial activity and has been investigated for its adenosine receptor affinity.[4] The broader class of aminopyrazoles has been explored for antitumor properties, though toxicity can be a challenge.[3]
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are widely used in the agrochemical industry as herbicides and insecticides.[10]
Experimental Protocols
The following protocols are representative of the synthesis and characterization of N-substituted 5-aminopyrazole-4-carbonitriles, adapted from established literature procedures.[5][6]
Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
Objective: To synthesize the title compound via cyclocondensation.
Materials:
-
Ethylhydrazine (1.0 eq)
-
(Ethoxymethylene)malononitrile (1.0 eq)
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
TLC plates (silica gel)
Procedure:
-
To a solution of (ethoxymethylene)malononitrile in absolute ethanol, add an equimolar amount of ethylhydrazine dropwise at room temperature with stirring.
-
After the addition is complete, attach a condenser and heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product often precipitates upon cooling or concentration. Isolate the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile.
-
Dry the final product under vacuum and characterize it to confirm its identity and purity.
Self-Validation: The identity and purity of the synthesized product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.[2][11] The melting point should also be determined and compared to literature values if available.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed. Based on data for the analogous 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, the compound should be handled with care.[7]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen at 2-8 °C).[4][12]
Conclusion
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a high-value chemical intermediate whose utility is derived from the strategic placement of its reactive amino and nitrile functional groups on the pyrazole core. Its straightforward synthesis and versatile reactivity make it an essential tool for synthetic and medicinal chemists. The ability to readily construct fused heterocyclic systems from this precursor ensures its continued relevance in the search for novel therapeutic agents and other functional organic molecules. Future research will likely continue to leverage this scaffold to explore new chemical space in drug discovery and materials science.
References
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PubChem. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-4-cyanopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, R. K., et al. (2020). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Retrieved from [Link]
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Allam, B. K., & Kumar, B. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Chemistry & Biodiversity, 19(11), e202200742. [Link]
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ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]
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Jafari, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
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Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 580–585. [Link]
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Al-Adiwish, W. M., & El-Faham, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143-154. [Link]
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ResearchGate. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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Cheng, M., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]
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Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 403-413. [Link]
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ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]
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